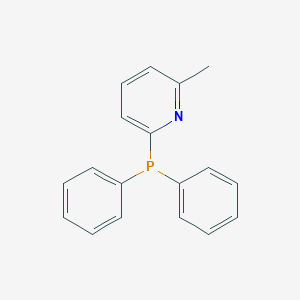

2-Diphenylphosphino-6-methylpyridine

概要

説明

2-Diphenylphosphino-6-methylpyridine is an organophosphorus compound with the molecular formula C18H16NP. It is a white to off-white crystalline solid that is used primarily as a ligand in coordination chemistry and catalysis . The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

2-Diphenylphosphino-6-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 6-chloro-2-picoline in the presence of a base such as sodium or n-butyllithium . The reaction typically takes place in an inert atmosphere using solvents like tetrahydrofuran or 1,4-dioxane . The reaction conditions often include heating and stirring for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is usually stored under inert gas to prevent degradation .

化学反応の分析

Coordination Reactions with Transition Metals

2-Diphenylphosphino-6-methylpyridine acts as a bidentate ligand, coordinating through both the phosphorus atom and the pyridine nitrogen. This dual coordination capability enables the formation of stable complexes with transition metals, which are critical in catalytic applications.

Key Complexes and Structural Insights

-

Palladium Complexes : The ligand forms square-planar complexes with Pd(II), enhancing catalytic efficiency in Suzuki-Miyaura couplings. The methyl group at the 6-position increases steric bulk, improving selectivity for bulky substrates .

-

Iron Complexes : In Fe(II)/Fe(III)-mediated ATRP, the ligand stabilizes the metal center, enabling controlled polymerization of methyl methacrylate (MMA) with low dispersity (Đ = 1.10–1.30) .

Cross-Coupling Reactions

The ligand facilitates Pd-catalyzed C–C bond formations:

-

Suzuki-Miyaura Coupling : Achieves >90% yield in aryl halide coupling with boronic acids under mild conditions (80°C, toluene) .

-

Buchwald-Hartwig Amination : Enables C–N bond formation with turnover numbers (TON) exceeding 10⁴ .

Atom Transfer Radical Polymerization (ATRP)

-

Fe-Based ATRP : With FeBr₂/DPPMP, MMA polymerizations show linear molecular weight growth (Mn ≈ 20,000–100,000 g/mol) and narrow dispersity. Optimal ligand-to-metal ratios are 2:1 .

-

Reverse ATRP : Initiates polymerization using AIBN in toluene at 80°C, producing polymers with Đ < 1.3 .

Oxidation and Reduction Reactions

The diphenylphosphino group undergoes reversible oxidation:

-

Oxidation : Reacts with H₂O₂ to form phosphine oxide (P=O), reducing catalytic activity.

-

Reduction : LiAlH₀ reduces phosphine oxide back to the active ligand, restoring catalytic function.

Comparative Analysis with Analogous Ligands

| Ligand | Metal Affinity | Catalytic Efficiency (TON) | Thermal Stability |

|---|---|---|---|

| This compound | High (Pd, Fe) | 10⁴–10⁵ | >200°C |

| 2-Diphenylphosphinopyridine (no methyl) | Moderate | 10³–10⁴ | ~150°C |

| 1,1′-Bis(diphenylphosphino)ferrocene | Very High | 10⁵ | >250°C |

The methyl group enhances steric hindrance, improving selectivity in asymmetric catalysis while maintaining strong σ-donor properties .

Palladium-Catalyzed C–N Coupling

-

Substrate : 4-Bromotoluene + morpholine

-

Conditions : 1 mol% Pd/DPPMP, K₂CO₃, 100°C, 12 h

Iron-Mediated MMA Polymerization

Stability and Reactivity Considerations

科学的研究の応用

Coordination Chemistry

dppm-pyridine is primarily used as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it invaluable in various catalytic processes.

- Metal Complexes : It forms complexes with metals such as palladium, platinum, and copper, which are crucial in catalyzing organic reactions.

Catalysis

The compound plays a significant role in several catalytic reactions:

- Palladium-Catalyzed Reactions : dppm-pyridine is effectively used in palladium-catalyzed C-N coupling reactions, enhancing efficiency and yield while minimizing catalyst usage .

- Cross-Coupling Reactions : It facilitates cross-coupling reactions essential for synthesizing complex organic molecules.

Bioinorganic Chemistry

Research is ongoing into the use of dppm-pyridine in bioinorganic chemistry for developing metal-based drugs. Its coordination properties are explored for:

- Metal-Based Pharmaceuticals : The compound enhances the synthesis of pharmaceuticals through metal catalysis.

- Anticancer Activity : Preliminary studies suggest that certain metal complexes formed with dppm-pyridine may exhibit anticancer properties by targeting specific cellular pathways .

Case Study 1: Palladium-Catalyzed C-N Coupling Reactions

In a study focusing on the utility of dppm-pyridine as a ligand, researchers demonstrated its effectiveness in C-N coupling reactions involving aryl halides and amines. The results indicated improved reaction rates and yields compared to other ligands, showcasing its potential for pharmaceutical synthesis.

Case Study 2: Photoluminescent Complexes

Research into copper iodide complexes with dppm-pyridine revealed interesting photoluminescent properties. These complexes emit light upon absorbing energy, indicating potential applications in material science and photonic devices .

作用機序

The mechanism by which 2-Diphenylphosphino-6-methylpyridine exerts its effects involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes . The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalysis .

類似化合物との比較

Similar Compounds

Diphenylphosphino-2-pyridyl: Similar in structure but lacks the methyl group at the 6-position.

Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the pyridine ring.

2-Diphenylphosphino-4-methylpyridine: Similar structure with the methyl group at the 4-position instead of the 6-position.

Uniqueness

2-Diphenylphosphino-6-methylpyridine is unique due to the presence of the methyl group at the 6-position, which influences its steric and electronic properties. This unique positioning enhances its ability to form stable metal complexes and makes it particularly effective in certain catalytic applications .

生物活性

2-Diphenylphosphino-6-methylpyridine (DPPMP) is a phosphine ligand that has garnered attention in various fields, particularly in coordination chemistry and catalysis. This article explores its biological activity, including its interactions with metal complexes and potential therapeutic applications.

Chemical Structure and Properties

DPPMP is characterized by its diphenylphosphino group attached to a 6-methylpyridine ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHNP

- Molecular Weight : 271.28 g/mol

The presence of the phosphine group allows DPPMP to form stable complexes with various metals, influencing its biological activity.

Biological Activity Overview

While specific biological activities of DPPMP are not extensively documented, research indicates that organophosphorus compounds, including DPPMP, exhibit a range of biological effects:

Case Study 1: Dinuclear Cu(I) Complexes

A study investigated dinuclear Cu(I) complexes prepared from DPPMP, revealing significant biological activity. The complexes demonstrated enhanced stability and were evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that these complexes could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study 2: Coordination Chemistry and Biological Implications

DPPMP has been used as a ligand in coordination chemistry to form various metal complexes. These complexes have been studied for their photophysical properties and potential applications in photodynamic therapy (PDT). The metal-to-ligand charge transfer (MLCT) transitions observed in these complexes are crucial for their efficacy in PDT, suggesting a pathway for therapeutic applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(6-methylpyridin-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXYRTTUCDBSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412669 | |

| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132682-77-0 | |

| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Diphenylphosphino-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 2-diphenylphosphino-6-methylpyridine interacts with Copper(I) tetrafluoroborate?

A1: When this compound (dpPyMe) reacts with Copper(I) tetrafluoroborate (Cu(CH3CN)4BF4), a stable dinuclear Cu(I) complex is formed. This complex, Cu2(μ-dpPyMe)3(CH3CN)2, is noteworthy for its luminescent properties. []

Q2: How does the luminescence of the Cu(I) complex differ between solution and rigid matrix environments?

A2: While the dinuclear Cu(I) complex formed with this compound exhibits weak luminescence in solution, it demonstrates remarkably strong luminescence when embedded within a rigid matrix at room temperature. In fact, the quantum yield of emission increases significantly, reaching 46% in the rigid matrix. [] This suggests that the rigidity of the environment plays a crucial role in enhancing the luminescent properties of the complex.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。